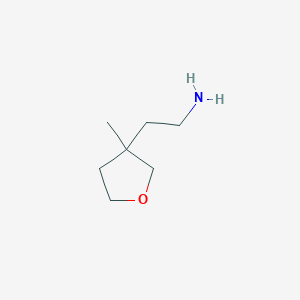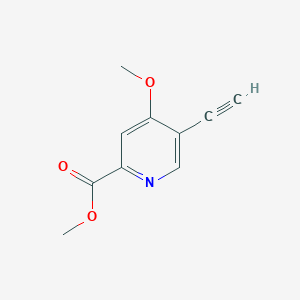
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate is a complex organic compound featuring a tert-butyl group, an ethyl ester, an amino group, and a sulfonyl group attached to a propanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate typically involves multi-step organic reactions. One common approach is to start with the appropriate sulfonyl chloride and react it with an amino acid derivative under controlled conditions. The tert-butyl and ethyl groups are introduced through esterification reactions using tert-butyl alcohol and ethanol, respectively. The reaction conditions often involve the use of catalysts such as sulfuric acid or other strong acids to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The tert-butyl and ethyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonyl group can produce sulfides. Substitution reactions can lead to the formation of various esters and amides .
Aplicaciones Científicas De Investigación
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. Pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-[(E)-But-1-en-3-yl]benzoate
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]methyl}-1H-1,2,3-triazol-4-yl)methyl}amino)methyl}-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid
- 2-(tert-Butylamino)ethyl methacrylate
Uniqueness
What sets 3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate apart is its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both tert-butyl and sulfonyl groups, along with an amino acid backbone, makes it a versatile compound for various chemical transformations and research applications.
Propiedades
Fórmula molecular |
C16H23NO6S |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate |
InChI |
InChI=1S/C16H23NO6S/c1-6-22-13(18)16(17,14(19)23-15(3,4)5)24(20,21)12-9-7-11(2)8-10-12/h7-10H,6,17H2,1-5H3 |
Clave InChI |
JPABHWSJUPUFHK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OC(C)(C)C)(N)S(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)



![4-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13911040.png)
